molecular formula C17H23NO3 B1397208 Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate CAS No. 616888-34-7

Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate

Cat. No. B1397208
M. Wt: 289.4 g/mol
InChI Key: FXPCFFRTBJJDPZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate is a chemical compound with the following properties:



  • Molecular Formula : C₁₈H₂₇NO₃

  • Molecular Weight : Approximately 317.42 g/mol

  • IUPAC Name : tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate



Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 3-(2-oxoethyl)benzoate with an appropriate amine (such as phenylamine) under suitable conditions. The tert-butyl group provides stability and solubility, while the 2-oxoethyl moiety introduces reactivity.


One possible synthetic route is the condensation of tert-butyl 3-(2-oxoethyl)benzoate with phenylamine, followed by cyclization to form the pyrrolidine ring. Detailed synthetic procedures and optimization studies would be necessary to achieve high yields.



Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate consists of a pyrrolidine ring with a tert-butyl group, a phenyl group, and an ethyl ketone side chain. The stereochemistry around the pyrrolidine ring and the relative orientation of substituents play a crucial role in its properties and reactivity.




Chemical Reactions Analysis

The compound can undergo various chemical reactions, including:



  • Hydrolysis : Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.

  • Amination : Reaction with amines to form amides.

  • Reduction : Reduction of the ketone group to the corresponding alcohol.

  • Substitution Reactions : Substitution of the tert-butyl group or the phenyl group with other functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : Varies based on crystalline form.

  • Solubility : Soluble in organic solvents.

  • Stability : Stable under normal conditions.


Scientific Research Applications

Synthesis and Applications in Chiral Chemistry

  • The compound has been utilized in the synthesis of chiral auxiliaries and building blocks for dipeptide synthesis. For instance, it was used in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in the oxidative coupling of the bis-enolate derived from heptanedioic acid (Studer, Hintermann, & Seebach, 1995).

Enzyme-Catalyzed Kinetic Resolution

Molecular Structure Analysis

  • Research has been conducted on the crystal and molecular structure of tert-butyl derivatives, contributing to our understanding of their crystallization and bonding characteristics (Mamat, Flemming, & Köckerling, 2012).

Photooxidation Studies

  • Studies have also explored the dye-sensitized photooxidation of tert-butyl derivatives, revealing pathways to bipyrrolic products and shedding light on the mechanisms of these reactions (Wasserman, Power, & Petersen, 1996).

Applications in Organic Synthesis

  • The compound plays a role in organic synthesis, such as in Diels-Alder reactions and in the preparation of hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).

Radical Pathway Functionalization

Preparation from L-aspartic acid

  • The compound has been synthesized from L-aspartic acid, demonstrating its potential for economical and scalable production (Han, Li, Gu, Li, & Chen, 2018).

Antibacterial Applications

  • It has been used in the synthesis of fluoroquinolone-3-carboxylic acids and fluoro-1,8-naphthyridine-3-carboxylic acids, which have shown promising antibacterial activities (Bouzard et al., 1989).

Safety And Hazards


  • Toxicity : Moderate toxicity; handle with care.

  • Hazardous Reactions : Avoid strong acids, bases, and oxidizing agents.

  • Safety Precautions : Use appropriate protective equipment during handling.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate its potential as an antibacterial, antifungal, or anticancer agent.

  • Derivatives : Synthesize derivatives with modified substituents for enhanced activity.

  • Drug Development : Explore its use as a building block for drug discovery.


properties

IUPAC Name

tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8,12H,9-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPCFFRTBJJDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate
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Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate
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Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate

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